A Comprehensive Technical Guide to Sodium 3-Pyridinol: Molecular Structure, Properties, and Synthetic Applications
A Comprehensive Technical Guide to Sodium 3-Pyridinol: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of sodium 3-pyridinol, a key heterocyclic organic compound. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of its chemical nature, practical methodologies for its synthesis and characterization, and insights into its applications within the pharmaceutical landscape. The content herein is structured to provide both theoretical grounding and actionable protocols, ensuring scientific integrity and practical utility for professionals in drug discovery and development.
Introduction: The Pyridinol Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental scaffold in a vast array of natural products, coenzymes, and pharmaceutical agents, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2] Among its derivatives, hydroxypyridines, and their corresponding salts, represent a "privileged structure" in medicinal chemistry.[3] Sodium 3-pyridinol, the sodium salt of 3-hydroxypyridine, serves as a crucial intermediate and building block in the synthesis of complex therapeutic molecules.[4] Its utility stems from the reactivity of the pyridinol core, which allows for diverse functionalization.[4] Pyridinone-containing compounds, which are structurally related through tautomerism, exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][5] This guide will elucidate the core molecular characteristics of sodium 3-pyridinol, providing the technical foundation necessary for its effective utilization in research and development.
Molecular Structure, Weight, and Physicochemical Properties
The chemical identity of sodium 3-pyridinol is defined by its molecular structure and resulting physical properties. It is the product of the deprotonation of the hydroxyl group of 3-hydroxypyridine by a sodium base.
Chemical Structure and Tautomerism
Sodium 3-pyridinol is an ionic compound consisting of a sodium cation (Na⁺) and a pyridin-3-olate anion. The parent molecule, 3-hydroxypyridine, can exist in tautomeric equilibrium with its zwitterionic form, pyridin-1-ium-3-olate (a pyridone structure). This equilibrium is influenced by the solvent environment. The formation of the sodium salt effectively "locks" the molecule in the olate form.
Caption: Tautomerism of 3-hydroxypyridine and its conversion to Sodium 3-Pyridinol.
Physicochemical Data
The fundamental properties of sodium 3-pyridinol are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and safety assessments.
| Property | Value | Source(s) |
| Chemical Name | Sodium 3-pyridinol; Sodium pyridin-3-olate | [6][7] |
| CAS Number | 52536-09-1 | [6][7] |
| Molecular Formula | C₅H₄NNaO | [7] |
| Molecular Weight | 117.08 g/mol | [6][7] |
| Exact Mass | 117.019058 Da | [6] |
| Appearance | White to light tan crystalline powder | [8][9] |
| Melting Point | >300 °C | [6] |
| Solubility | Soluble in water and alcohol | [8] |
| InChI Key | WHYQZPOBOBSAIS-UHFFFAOYSA-M | [7] |
| SMILES | C1=CC(=CN=C1)[O-].[Na+] | [7] |
Synthesis and Purification Protocol
The synthesis of sodium 3-pyridinol is a straightforward acid-base reaction. The following protocol describes a standard laboratory procedure for its preparation from 3-hydroxypyridine. This self-validating system relies on stoichiometric control and pH monitoring to ensure complete conversion.
Causality Behind Experimental Choices
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Reagents : 3-Hydroxypyridine is the acidic precursor. Sodium hydroxide is chosen as a strong, common, and cost-effective base that yields water as the only byproduct, simplifying purification.
-
Solvent : Ethanol is selected as it readily dissolves both the starting material and the product at elevated temperatures, but allows for precipitation of the sodium salt upon cooling, facilitating isolation.
-
Purification : Recrystallization is the chosen method for purification. The principle is based on the differential solubility of the desired product and any impurities in a given solvent system at varying temperatures. Toluene is a suitable solvent for the parent 3-hydroxypyridine, but for the salt, a polar solvent like ethanol is more appropriate.
Step-by-Step Synthesis Workflow
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Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9.51 g (0.10 mol) of 3-hydroxypyridine in 100 mL of absolute ethanol.[10] Warm the mixture gently if necessary to achieve complete dissolution.
-
Base Addition : Prepare a solution of 4.00 g (0.10 mol) of sodium hydroxide in 50 mL of absolute ethanol. Add this solution dropwise to the stirring 3-hydroxypyridine solution at room temperature over 30 minutes.
-
Reaction : After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 1 hour to ensure the reaction goes to completion.
-
Isolation : Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the mixture in an ice bath for 1 hour to maximize precipitation of the product.
-
Filtration : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two 20 mL portions of cold diethyl ether to remove any residual soluble impurities.
-
Drying : Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high (>90%).
Caption: Experimental workflow for the synthesis of Sodium 3-Pyridinol.
Analytical Characterization
Confirming the identity and purity of the synthesized sodium 3-pyridinol is paramount. A combination of spectroscopic methods should be employed.
| Technique | Expected Results for Sodium 3-Pyridinol |
| ¹H NMR | The spectrum will resemble that of 3-hydroxypyridine but with shifts characteristic of the anionic form. The broad singlet for the hydroxyl proton (around 9.9 ppm in DMSO-d6 for the parent) will be absent.[11] Aromatic protons will show upfield or downfield shifts due to the increased electron density on the ring from the deprotonation. |
| ¹³C NMR | Similar to ¹H NMR, the carbon signals will be shifted compared to the parent compound. The carbon atom bonded to the oxygen (C3) will experience a significant downfield shift due to the negative charge on the oxygen. |
| IR Spectroscopy | The most significant change will be the disappearance of the broad O-H stretching band typically found between 3200-3600 cm⁻¹ for 3-hydroxypyridine. Characteristic aromatic C-H and C=C/C=N stretching vibrations will remain. |
| UV-Vis | 3-Hydroxypyridine exhibits a characteristic UV spectrum.[12] Upon salt formation, a bathochromic (red) shift of the absorption maximum is expected due to the increased electron-donating ability of the phenolate-like oxygen. |
| Mass Spectrometry | In negative ion mode ESI-MS, the primary peak observed would correspond to the pyridin-3-olate anion with an m/z of 94.03 [M-Na]⁻. |
Applications in Drug Development
Sodium 3-pyridinol is not typically an active pharmaceutical ingredient (API) itself but is a versatile intermediate for constructing more complex molecules.
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Scaffold for Bioactive Molecules : The pyridin-3-ol core is present in numerous compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Its structure allows for derivatization at multiple positions to optimize binding to biological targets.
-
Improved Physicochemical Properties : Converting a parent molecule with a 3-hydroxypyridine moiety into its sodium salt can significantly increase aqueous solubility, which is a critical factor for drug formulation and bioavailability.[2]
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Precursor for Kinase Inhibitors : The pyridinone scaffold is a well-established hinge-binding motif for protein kinases, a major class of drug targets, particularly in oncology.[3] Sodium 3-pyridinol can serve as a starting point for the synthesis of such inhibitors.
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